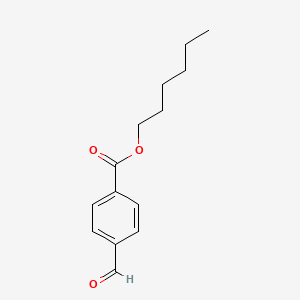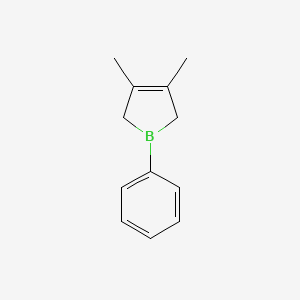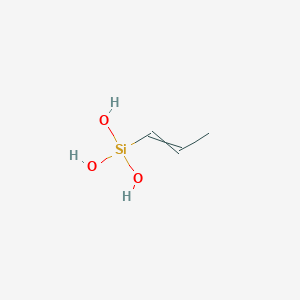
(Prop-1-en-1-yl)silanetriol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Prop-1-en-1-yl)silanetriol is an organosilicon compound characterized by the presence of a silicon atom bonded to three hydroxyl groups and a prop-1-en-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Prop-1-en-1-yl)silanetriol typically involves the hydrolysis of prop-1-en-1-yltrichlorosilane. The reaction is carried out under controlled conditions to ensure the complete conversion of the trichlorosilane to the desired silanetriol. The general reaction can be represented as follows:
Prop-1-en-1-yltrichlorosilane+3H2O→this compound+3HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
(Prop-1-en-1-yl)silanetriol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form silanones.
Reduction: The compound can be reduced to form silanes.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or aryl halides are used in the presence of a base.
Major Products Formed
Oxidation: Silanones
Reduction: Silanes
Substitution: Alkyl or aryl-substituted silanetriols
Wissenschaftliche Forschungsanwendungen
(Prop-1-en-1-yl)silanetriol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (Prop-1-en-1-yl)silanetriol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The prop-1-en-1-yl group can participate in various chemical reactions, further modifying the compound’s properties. The pathways involved in these interactions are complex and depend on the specific application and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Triphenyl(Prop-1-en-1-yl)silane
- (E)-Dichloro(Methyl)(Prop-1-en-1-yl)Silane
Uniqueness
(Prop-1-en-1-yl)silanetriol is unique due to the presence of three hydroxyl groups and a prop-1-en-1-yl group bonded to the silicon atom. This combination of functional groups imparts distinct chemical properties, making it suitable for various applications that similar compounds may not be able to achieve.
Eigenschaften
CAS-Nummer |
113814-25-8 |
|---|---|
Molekularformel |
C3H8O3Si |
Molekulargewicht |
120.18 g/mol |
IUPAC-Name |
trihydroxy(prop-1-enyl)silane |
InChI |
InChI=1S/C3H8O3Si/c1-2-3-7(4,5)6/h2-6H,1H3 |
InChI-Schlüssel |
TWYDSTIDJASHPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC=C[Si](O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


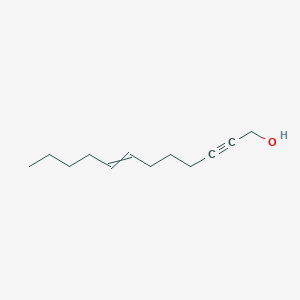
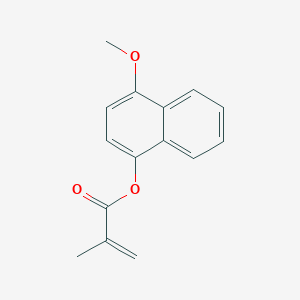
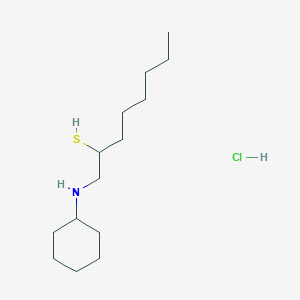
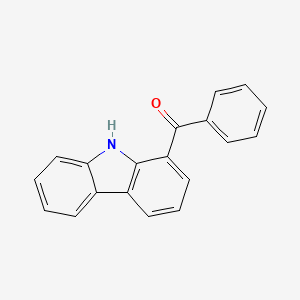
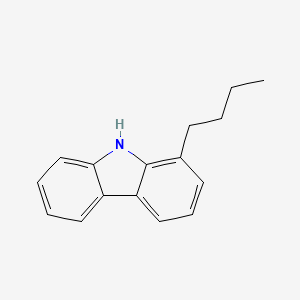

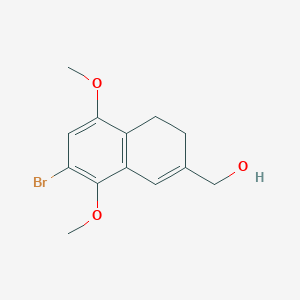
![1,2-Dihydrobenzo[l]cyclopenta[cd]pyren-1-ol](/img/structure/B14314352.png)
![7-(4-Methylphenyl)-2-phenyl[1,3]thiazolo[3,2-a]pyrimidin-4-ium chloride](/img/structure/B14314354.png)
![6-[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14314360.png)

